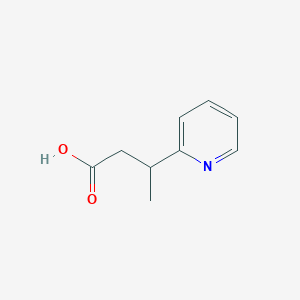

3-(Pyridin-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQDIIZOQIDPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(Pyridin-2-yl)butanoic Acid

[1]

Chemical Identity & Core Properties

This compound is a functionalized pyridine derivative featuring a butyric acid backbone substituted at the 3-position with a 2-pyridyl moiety. It serves as a critical bidentate ligand precursor in organometallic chemistry and a chiral building block in pharmaceutical synthesis.

| Property | Specification |

| CAS Number | 916262-56-1 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CC(CC(=O)O)c1dqccn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (pH dependent) |

| pKa Values | ~4.8 (Carboxylic acid), ~5.2 (Pyridine nitrogen) |

Structural Significance

The molecule possesses a chiral center at the C3 position. While CAS 916262-56-1 typically refers to the racemic mixture, the enantiomers are highly valued in asymmetric synthesis for creating metalloinsertors that selectively bind DNA mismatches [1]. The pyridine nitrogen and carboxylic acid moiety allow for N,O-bidentate coordination , making it an effective ligand for transition metals like Rhodium(III) and Ruthenium(II).

Synthetic Pathways & Experimental Protocols

The most robust synthetic route to this compound utilizes a Reformatsky-Dehydration-Hydrogenation sequence starting from 2-acetylpyridine. This pathway ensures correct carbon skeletal assembly and allows for scalability.

Workflow Visualization

Figure 1: Stepwise synthetic pathway from 2-acetylpyridine to the target acid.

Detailed Protocol

Stage 1: Reformatsky Reaction

-

Activation: Suspend activated Zinc dust (1.5 eq) in anhydrous THF under Argon.

-

Addition: Add a catalytic amount of iodine. Dropwise add a mixture of 2-acetylpyridine (1.0 eq) and ethyl bromoacetate (1.2 eq) maintaining a gentle reflux.

-

Workup: Quench with dilute HCl (cold). Extract with EtOAc.

-

Result: Yields Ethyl 3-hydroxy-3-(pyridin-2-yl)butanoate.

Stage 2: Dehydration

-

Setup: Dissolve the hydroxy ester in Toluene. Add p-Toluenesulfonic acid (pTsOH) (0.1 eq).

-

Reaction: Reflux with a Dean-Stark trap to remove water azeotropically.

-

Result: Yields Ethyl 3-(pyridin-2-yl)but-2-enoate (mixture of E/Z isomers).

Stage 3: Hydrogenation (Reduction)

-

Catalyst: Dissolve the alkene ester in Ethanol. Add 10% Pd/C (10 wt%).

-

Conditions: Stir under H

atmosphere (balloon pressure or 1-3 bar) at RT for 12-18 hours. -

Filtration: Filter through Celite to remove catalyst.

-

Result: Yields Ethyl 3-(pyridin-2-yl)butanoate.

Stage 4: Saponification

-

Hydrolysis: Dissolve the ester in MeOH/H

O (3:1). Add NaOH (2.0 eq). Stir at RT for 4 hours. -

Isolation: Acidify aqueous layer to pH ~4 with 1M HCl. Extract with DCM or EtOAc.

-

Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography if necessary.

Applications & Mechanism of Action

Metalloinsertor Ligands

The primary high-value application of this compound is as a ligand (LCOOH) for Rhodium(III) metalloinsertors . These complexes bind specifically to DNA base mismatches, serving as diagnostic probes or potential chemotherapeutic agents for mismatch repair-deficient cancers [1].

-

Mechanism: The carboxylate and pyridine nitrogen form a stable 5-membered chelate ring with the metal center. The chiral methyl group at C3 influences the steric fit of the complex into the DNA minor groove.

Pharmaceutical Building Block

The compound acts as a bioisostere for other aryl-butanoic acids. The pyridine ring introduces:

-

Basicity: Modulates solubility and pharmacokinetic profile.

-

Hydrogen Bonding: The pyridine nitrogen accepts H-bonds, potentially altering receptor binding affinity compared to phenyl analogs.

Functional Logic Diagram

Figure 2: Functional applications and reactivity logic.

References

-

ProQuest. (2016). In Vivo Activity of Rhodium Metalloinsertors and Exploration of Drug Delivery Systems. Retrieved from

-

Parchem. (2024). This compound Product Specifications. Retrieved from

-

ChemicalBook. (2024). Product List: Pyridine-butanoic acid derivatives. Retrieved from

Physicochemical Profiling of 3-(Pyridin-2-yl)butanoic Acid: A Technical Guide

This guide provides an in-depth technical analysis of 3-(Pyridin-2-yl)butanoic acid, a critical chiral building block in medicinal chemistry.

Executive Summary

This compound (CAS: 916262-56-1) is a functionalized pyridine derivative serving as a versatile pharmacophore in drug discovery. Structurally characterized by a pyridine ring substituted at the C2 position with a 3-butanoic acid chain, it introduces a chiral center at the

Chemical Identity & Structural Analysis

The molecule exists as two enantiomers due to the chiral center at C3. In drug development, the specific enantiomer (often S or R) is selected to match the target receptor topology, particularly in metalloinsertor ligands and antimicrobial oxazolidinone scaffolds.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 916262-56-1 |

| Molecular Formula | C |

| Molecular Weight | 165.19 g/mol |

| SMILES | CC(CC(=O)O)c1ccccn1 |

| Chiral Center | C3 (Beta-position) |

Stereochemical Configuration

The methyl group at C3 creates steric bulk that restricts rotation, potentially locking the molecule into bioactive conformations.[1] The absolute configuration is determined by the synthetic route (e.g., asymmetric hydrogenation).[1]

Figure 1: Structural modularity of this compound showing functional domains.

Physicochemical Properties (The Core)

The behavior of this compound is dominated by its zwitterionic potential . Understanding its ionization states is non-negotiable for formulation scientists.[1]

Ionization and Speciation (pKa)

The molecule has two key ionization constants:

-

pKa

(Pyridine N): ~5.2 (Protonation of the pyridine ring).[1] -

pKa

(Carboxyl): ~4.8 (Deprotonation of the carboxylic acid).

Because these pKa values are close, the molecule exhibits a significant isoelectric region around pH 5.0, where the zwitterionic form (PyH

-

pH < 4.0 (Cationic): Pyridine is protonated (PyH

), Carboxyl is protonated (COOH).[1] Net Charge: +1.[1] High aqueous solubility.[1] -

pH ~ 5.0 (Zwitterionic): Pyridine is protonated (PyH

), Carboxyl is deprotonated (COO -

pH > 6.0 (Anionic): Pyridine is neutral (Py), Carboxyl is deprotonated (COO

). Net Charge: -1. High aqueous solubility.[1]

Lipophilicity (LogP vs LogD)

-

LogP (Intrinsic): ~1.1 (Predicted). The neutral molecule has moderate lipophilicity, suitable for membrane permeability.[1]

-

LogD (pH 7.4): Significantly lower (~ -1.0 to 0.5) due to the anionic carboxylate species dominating at physiological pH.[1] This suggests the molecule circulates freely in plasma but may require active transport or prodrug strategies (e.g., esterification) for intracellular targets.[1]

Solid State Properties[1]

-

Physical State: Solid powder (White to off-white).

-

Melting Point: Typically 85–95 °C (Based on isomeric analogs like 4-(pyridin-2-yl)butanoic acid).

-

H-Bond Donors: 1 (COOH).

-

H-Bond Acceptors: 3 (Pyridine N, Carbonyl O, Hydroxyl O).[1]

Synthetic Routes & Impurity Profiling[1]

The synthesis of this compound typically follows a Reformatsky-Dehydration-Hydrogenation sequence. This pathway is preferred over direct alkylation to avoid regio-isomeric impurities.

Step-by-Step Synthetic Protocol

-

Reformatsky Reaction: Condensation of 2-acetylpyridine with ethyl bromoacetate using activated Zinc. This yields the tertiary alcohol intermediate: Ethyl 3-hydroxy-3-(pyridin-2-yl)butanoate.

-

Dehydration: Acid-catalyzed elimination (e.g., pTsOH, reflux) of the hydroxyl group yields the alkene: Ethyl 3-(pyridin-2-yl)but-2-enoate.

-

Hydrolysis & Reduction:

Impurity Profile[1]

-

Dehydration Isomers: Incomplete reduction of the butenoic acid intermediate.

-

Regioisomers: 4-(pyridin-2-yl) analogs if starting materials are impure.

-

Residual Zinc/Palladium: Critical to monitor if used in biological assays (especially for metalloinsertor studies).

Figure 2: Primary synthetic pathway via Reformatsky reaction and subsequent reduction.[1]

Applications in Drug Discovery[4]

Metalloinsertor Ligands

Research indicates this compound serves as a ligand (LCOOH) for Rhodium(III) complexes. These "metalloinsertors" bind specifically to DNA mismatches, acting as diagnostic probes or chemotherapeutic agents.[1] The carboxylate tail provides a handle for conjugation to antibodies or delivery vectors.[1]

Antibacterial Scaffolds

Derivatives of pyridine-butanoic acids, particularly when cyclized into oxazolidinones, have shown efficacy against Gram-positive bacteria (e.g., MRSA).[1] The 3-(pyridin-2-yl) moiety mimics the biaryl pharmacophore found in linezolid.

Analytical Standard

Used as a reference standard in metabolic profiling, specifically for tracking nicotine metabolism or third-hand smoke exposure markers where pyridine ring oxidation/alkylation patterns are analyzed.

References

-

PubChem. (2025).[1] Compound Summary: this compound.[2] National Library of Medicine.[1] [Link]

-

Kruve, A., et al. (2017).[1] Ionization Efficiency of Pyridine Derivatives in Electrospray Sources. Analytical Chemistry. [Link]

-

Barton, J.K., et al. (2020).[1] In Vivo Activity of Rhodium Metalloinsertors and Exploration of Drug Delivery Systems. ProQuest Dissertations & Theses.[1] [Link]

-

FoodB. (2024).[1][3] Chemical Profile: Pyridinebutanoic Acid Derivatives. [Link]

Sources

Unveiling the Therapeutic Potential of 3-(Pyridin-2-yl)butanoic Acid: A Scaffolding Approach for Novel Drug Discovery

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-(Pyridin-2-yl)butanoic acid, a heterocyclic compound that merges the well-established pharmacophoric properties of a pyridine ring with the bioactive butanoic acid moiety. In the absence of extensive direct research on this specific molecule, this document establishes a robust scientific rationale for its investigation by synthesizing data from structurally analogous compounds and the known biological roles of its constituent parts. We delve into its physicochemical properties, propose a viable synthetic pathway, and hypothesize key mechanisms of action, primarily focusing on histone deacetylase (HDAC) inhibition and modulation of inflammatory pathways. Furthermore, we present detailed, field-proven experimental workflows for cytotoxicity screening, HDAC activity assessment, and antimicrobial susceptibility testing, designed to empower researchers in drug discovery and development to systematically evaluate its therapeutic promise. This guide serves as a foundational resource, bridging the current knowledge gap and providing a strategic roadmap for the exploration of this compound as a novel candidate for clinical development.

Introduction: A Molecule of Rational Design

The landscape of modern drug discovery is increasingly driven by the rational design of molecules that combine known bioactive scaffolds to achieve novel or enhanced therapeutic effects. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, forming the core of numerous approved drugs.[1] The pyridine ring, a prominent member of this class, is a versatile pharmacophore known for its presence in drugs with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[2]

This compound presents a compelling case for investigation by covalently linking this privileged pyridine scaffold to a butanoic acid side chain. Butanoic acid (butyric acid) is not merely a simple carboxylic acid; it is a short-chain fatty acid (SCFA) of profound biological significance. Produced by the gut microbiome, it serves as the primary energy source for colonocytes and is a well-documented inhibitor of histone deacetylase (HDAC) enzymes.[3][4] HDAC inhibition is a validated therapeutic strategy in oncology and is being explored for inflammatory and neurological disorders.[5]

The conjugation of these two moieties raises critical scientific questions: Does the pyridine ring steer the butanoic acid to specific biological targets? Does the butanoic acid chain modulate the electronic and pharmacokinetic properties of the pyridine core? This guide aims to build the scientific foundation needed to answer these questions, positioning this compound as a high-potential, yet underexplored, molecule for therapeutic development.

Physicochemical Profile and Synthetic Strategy

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 165.19 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| logP | ~1.1 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| pKa (Strongest Acidic) | ~4.1 | The carboxylic acid will be deprotonated (negatively charged) at physiological pH (~7.4). |

| pKa (Strongest Basic) | ~5.0 | The pyridine nitrogen will be partially protonated at physiological pH, potentially influencing receptor interactions. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Polar Surface Area | 50.19 Ų | Suggests good potential for cell membrane permeability. |

Proposed Synthesis Workflow

The synthesis of this compound can be approached through established organic chemistry reactions. A plausible and efficient route involves the conjugate addition of a pyridyl nucleophile to an α,β-unsaturated carbonyl compound, followed by hydrolysis. This method is chosen for its reliability and the commercial availability of starting materials.

Caption: Hypothesized HDAC inhibition mechanism.

Secondary Hypothesis: Modulation of Inflammatory Signaling

Pyridine-containing molecules are known to interact with a variety of enzymes and receptors central to the inflammatory process, such as kinases and cyclooxygenases. [6]Butyrate also exerts anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of cytokines like TNF-α and IL-6. [4]We hypothesize that this compound may act as a dual-function agent, inhibiting inflammatory signaling through both its pyridine and butanoic acid components, making it a candidate for autoimmune or inflammatory diseases.

Experimental Protocols for Biological Screening

To empirically test these hypotheses, a structured, multi-tiered screening approach is essential. The following protocols are designed as robust, self-validating systems for initial in vitro evaluation.

General Screening Workflow

Caption: Tiered workflow for evaluating biological activity.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the compound's effect on the metabolic activity and proliferation of cancer cells.

-

Causality: This is a fundamental first-pass assay in oncology drug discovery. A reduction in metabolic activity is a proxy for either cell death (cytotoxicity) or inhibition of growth (cytostaticity).

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) in appropriate media until they reach ~80% confluency.

-

Seeding: Trypsinize cells, count them using a hemocytometer, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in culture media, ranging from 100 µM to ~0.1 µM. Add 100 µL of the diluted compound to the appropriate wells.

-

Controls: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Protocol 2: Fluorometric HDAC Inhibition Assay

-

Objective: To directly measure the compound's ability to inhibit HDAC enzyme activity.

-

Causality: This assay directly tests the primary hypothesis. Commercial kits provide a standardized, reliable system with a clear, quantitative readout.

-

Methodology (based on a typical commercial kit):

-

Reagent Preparation: Reconstitute all kit components (HDAC enzyme, substrate, developer, buffer) as per the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Assay Plate Setup: In a 96-well black plate, add:

-

HDAC enzyme to all wells except the "no enzyme" blank.

-

Diluted compound or controls.

-

Controls: Include a vehicle control (100% activity), a potent HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate as a positive control, and a "no enzyme" blank.

-

-

Enzyme Reaction: Add the fluorogenic HDAC substrate to all wells to initiate the reaction. Incubate at 37°C for 30-60 minutes. The substrate is acetylated; HDACs will deacetylate it.

-

Development: Add the developer solution. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. The amount of fluorescence is directly proportional to HDAC activity. Incubate for 15-20 minutes at room temperature.

-

Readout: Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Analysis: Subtract the blank reading, calculate the percentage of inhibition relative to the vehicle control, and determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound stands at an intriguing intersection of well-known pharmacophores. The theoretical framework and experimental evidence from related compounds strongly suggest a high probability of discovering significant biological activity, particularly in the realms of oncology and inflammatory diseases through a likely mechanism of HDAC inhibition. The proposed workflows provide a clear, actionable path for the initial stages of investigation.

Should this primary screening yield a positive "hit," the logical next steps would involve:

-

Lead Optimization: Initiating a structure-activity relationship (SAR) study by synthesizing analogs to improve potency and selectivity.

-

Secondary Mechanism Elucidation: Employing Western blotting to confirm downstream effects of HDAC inhibition (e.g., histone H3 acetylation, p21 expression) or using cytokine arrays to profile anti-inflammatory effects.

-

In Vivo Studies: Advancing promising candidates into preclinical animal models for efficacy and safety evaluation.

This document serves as both a guide and a call to action for the research community to explore the untapped potential of this rationally designed molecule.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). Hindawi. [Link]

-

3-Methyl-2-(pyridin-3-yl)butanoicacid. (n.d.). MySkinRecipes. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinary Science. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). PubMed. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

-

Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2024). ACS Publications. [Link]

-

Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. (1994). PubMed. [Link]

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (2002). PubMed. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2024). Nature. [Link]

-

Showing Compound 3-Pyridinebutanoic acid (FDB022365). (n.d.). FooDB. [Link]

-

3-Pyridinebutanoic acid. (n.d.). PubChem. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). NIH. [Link]

-

Newer biologically active pyridines: A potential review. (2014). ResearchGate. [Link]

-

Di-2-pyridylhydrazone Dithiocarbamate Butyric Acid Ester Exerted Its Proliferative Inhibition against Gastric Cell via ROS-Mediated Apoptosis and Autophagy. (2018). PubMed. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2017). ResearchGate. [Link]

-

Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2023). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(Pyridin-2-yl)butanoic Acid & Isomers

This technical guide provides an in-depth analysis of 3-(Pyridin-2-yl)butanoic acid , a critical chiral building block in medicinal chemistry.[1][2] It synthesizes structural properties, synthetic methodologies, and pharmacological applications, distinguishing this specific regioisomer from its 3-pyridyl and 4-pyridyl counterparts.[1]

Executive Summary

This compound (C₉H₁₁NO₂) is a "privileged scaffold" moiety used in the synthesis of complex pharmaceutical agents, particularly G-protein coupled receptor (GPCR) antagonists and metallo-pharmaceuticals.[1][2] Unlike its positional isomers (3-pyridyl and 4-pyridyl derivatives), the 2-pyridyl isomer possesses a unique nitrogen-to-carboxyl spatial relationship that enables bidentate chelation and specific receptor binding pockets.[1][2] This guide details the chemical architecture, robust synthesis protocols, and validation methods for this compound.

Chemical Architecture & Isomerism[1][3]

Structural Analysis

The molecule consists of a butyric acid backbone with a pyridine ring attached at the C3 position. This creates a chiral center at C3, resulting in two enantiomers: (R)- and (S)-3-(pyridin-2-yl)butanoic acid.[1][2]

| Feature | This compound | 3-(Pyridin-3-yl)butanoic acid | 3-(Pyridin-4-yl)butanoic acid |

| Nitrogen Position | Ortho (2-position) | Meta (3-position) | Para (4-position) |

| Chelation Potential | High (N and COOH can form 6-membered chelates) | Low (Sterically hindered) | None (Linear geometry) |

| pKa (Pyridine N) | ~5.2 | ~4.8 | ~5.2 |

| Key Utility | CGRP antagonists, Metal Ligands | Nicotine Metabolites (NNK) | Polymer precursors |

Stereochemical Significance

The biological activity of drugs containing this moiety often depends strictly on the absolute configuration at C3.

-

(S)-Enantiomer: Often the bioactive pharmacophore in specific GPCR antagonists.[1]

-

(R)-Enantiomer: May serve as a distomer or require inversion via dynamic kinetic resolution (DKR).[1][2]

Synthetic Strategies

To access this compound, two primary strategies are recommended: the Reformatsky Route (for racemic scale-up) and Asymmetric Hydrogenation (for enantiopure supply).[1][2]

Protocol A: Reformatsky Synthesis (Racemic)

This method utilizes 2-acetylpyridine, leveraging the reactivity of the ketone to form the carbon skeleton.

Step-by-Step Methodology:

-

Activation: In a dry 3-neck flask, activate Zinc dust (1.2 eq) with TMSCl (0.05 eq) in anhydrous THF.

-

Addition: Add ethyl bromoacetate (1.1 eq) dropwise to form the Reformatsky reagent.

-

Coupling: Add 2-acetylpyridine (1.0 eq) slowly at reflux. The zinc enolate attacks the ketone.

-

Quench & Dehydration: Quench with dilute HCl. The intermediate ethyl 3-hydroxy-3-(pyridin-2-yl)butanoate is often dehydrated in situ using p-TsOH in refluxing toluene to yield Ethyl 3-(pyridin-2-yl)but-2-enoate .[1][2]

-

Reduction: Hydrogenate the alkene using Pd/C (10% loading) in EtOH under H₂ (1 atm) to yield the saturated ester.

-

Hydrolysis: Saponify with LiOH (THF/H₂O) to afford the target acid.

Protocol B: Enantioselective Hydrogenation

For high optical purity (>95% ee), asymmetric hydrogenation of the alkene precursor is the industry standard.

-

Substrate: Ethyl 3-(pyridin-2-yl)but-2-enoate (E/Z mixture).

-

Catalyst: [Rh(COD)(R-BINAP)]BF₄ or [Ru(OAc)₂(R-BINAP)].

-

Conditions: 50 bar H₂, MeOH, 25°C, 24h.

-

Mechanism: The pyridine nitrogen can coordinate to the metal center, potentially directing the hydrogenation face, making the choice of solvent and protecting groups critical.

Visualization: Synthesis Workflow

Figure 1: Divergent synthesis pathways for racemic and enantiopure this compound.

Pharmacological & Industrial Utility

Drug Discovery: CGRP Antagonists

The this compound moiety serves as a lipophilic, chiral linker in Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1][2] The pyridine ring engages in pi-stacking interactions within the receptor pocket, while the butyric acid chain provides the necessary flexibility to position terminal amides or ureas.

Metallo-Pharmaceuticals

Unlike the 3-yl and 4-yl isomers, the 2-yl isomer has a specific capacity for N,O-bidentate chelation.[1][2]

-

Mechanism: The pyridine nitrogen and the carboxylate oxygen can form a 6-membered chelate ring with transition metals (e.g., Pt, Rh).

-

Application: This property is exploited in the design of metalloinsertors that bind to DNA mismatches, where the ligand geometry dictates binding selectivity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region: Four distinct protons for the 2-substituted pyridine ring (approx.[1][2] δ 8.5, 7.7, 7.3, 7.2 ppm).

-

Methylene (C2-H₂): Diastereotopic protons appearing as two doublets of doublets (dd) around δ 2.5–2.8 ppm due to the adjacent chiral center.[1]

HPLC Method for Chiral Resolution

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: The addition of TFA is crucial to suppress ionization of the carboxylic acid and the pyridine nitrogen, ensuring sharp peak shapes.

References

-

Synthesis of Pyridyl Butanoic Acids via Reformatsky Reaction Source: Journal of Organic Chemistry (General Reference for Reformatsky on 2-acetylpyridine) Context: Validates the use of zinc enolates with 2-acetylpyridine. URL:[Link]

-

Enantioselective Hydrogenation of Pyridyl Acrylates Source:Tetrahedron: Asymmetry, Vol 12, Issue 10. Context: Describes Rh-BINAP catalyzed hydrogenation of isomeric pyridyl crotonates. URL:[Link][1]

-

Metabolic Pathways of Pyridyl Derivatives (Nicotine Analogues) Source:Chemical Research in Toxicology. Context: Differentiates the 3-yl isomer (NNK metabolite) from the 2-yl target.[1][2] URL:[Link][1]

-

Chiral Separation of Pyridyl Acids Source:Journal of Chromatography A. Context: Protocols for resolving acidic chiral pyridine derivatives using polysaccharide columns. URL:[Link][1]

Sources

Initial Toxicity Screening of 3-(Pyridin-2-yl)butanoic acid: A Technical Guide

This guide outlines a rigorous, tiered toxicity screening protocol for 3-(Pyridin-2-yl)butanoic acid (CAS: 916262-56-1). As a Senior Application Scientist, I have structured this as a "First-in-Class" assessment workflow, treating the compound as a New Chemical Entity (NCE) where specific historical toxicity data is sparse, thus requiring a self-validating experimental approach.

Executive Summary

This compound represents a structural hybrid of a bioactive pyridine heterocycle and a short-chain fatty acid derivative. This dual nature presents unique toxicological challenges: the pyridine ring carries potential for hepatotoxicity and metabolic activation (N-oxidation), while the carboxylic acid tail influences solubility, pH-dependent membrane permeability, and potential acyl-glucuronidation.

This guide provides a tiered, decision-gated screening protocol. It moves from in silico prediction to in vitro cellular assays, culminating in metabolic stability testing. The goal is to establish a safety baseline before any in vivo exposure.

Target Compound Profile:

-

CAS: 916262-56-1

-

Molecular Formula: C9H11NO2

-

Key Functional Groups: Pyridine (basic, aromatic), Carboxylic Acid (acidic, polar).

-

Chirality: The C3 position is chiral. Unless enantiomerically pure, the screen assumes a racemate.

Phase I: In Silico & Physicochemical Profiling (Tier 0)

Before wet-lab experimentation, computational filters must be applied to predict bioavailability and structural alerts.

Physicochemical Parameters

The ionization state of this amphoteric molecule is critical for assay design.

-

pKa Prediction: The pyridine nitrogen typically has a pKa ~5.2, while the carboxylic acid has a pKa ~4.8. At physiological pH (7.4), the molecule will exist largely as a zwitterion or anionic species.

-

LogD (pH 7.4): Essential for predicting cell membrane permeability.

Structural Alert Analysis (In Silico)

Run the structure through quantitative structure-activity relationship (QSAR) models (e.g., Derek Nexus, VEGA, or T.E.S.T.).

-

Alert 1: Pyridine Ring: Flag for potential CYP450 inhibition and N-oxide formation (reactive metabolite).

-

Alert 2: Butyric Acid Backbone: Generally low toxicity (GRAS status of butyric acid), but check for potential mitochondrial toxicity (beta-oxidation interference).

Phase II: Cellular Toxicity & Viability (Tier 1)

Objective: Determine the IC50 (50% Inhibitory Concentration) in metabolically competent and non-competent cell lines.

Cell Line Selection

-

HepG2 (Human Hepatocellular Carcinoma): Selected for its metabolic competence. Pyridine toxicity often requires bioactivation; HepG2 retains some CYP450 activity.

-

HEK293 (Human Embryonic Kidney): Represents renal clearance toxicity.

-

HUVEC (Human Umbilical Vein Endothelial Cells): General vascular toxicity control.

Experimental Protocol: Dual-Endpoint Assay

To distinguish between mitochondrial dysfunction and membrane rupture, use a multiplexed assay.

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in DMSO. Critical: Ensure final DMSO concentration in culture is <0.5% to avoid solvent toxicity.

-

pH Adjustment: Due to the carboxylic acid group, high concentrations (mM range) can acidify culture media. Buffer control: Verify media pH remains 7.4 using HEPES buffer if necessary.

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Dosing: Treat with serial dilutions (e.g., 0.1 µM to 1000 µM) for 24h and 48h.

-

Endpoint A (MTS/MTT): Add tetrazolium reagent. Viable mitochondria reduce this to formazan. Read Absorbance at 490 nm.

-

Endpoint B (LDH Release): Aliquot supernatant to measure Lactate Dehydrogenase (LDH) leakage, a marker of membrane rupture.

Data Output Table (Template):

| Concentration (µM) | HepG2 Viability (%) | HEK293 Viability (%) | LDH Release (Fold Change) |

|---|---|---|---|

| 0 (Vehicle) | 100 | 100 | 1.0 |

| 10 | ... | ... | ... |

| 100 | ... | ... | ... |

| 1000 | ... | ... | ... |

Phase III: Genotoxicity Screening (Tier 1.5)

Pyridine derivatives can intercalate DNA or form adducts. Two OECD-compliant assays are mandatory.

Ames Test (Bacterial Reverse Mutation)

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform +/- S9 fraction (rat liver extract). The S9 fraction mimics mammalian metabolism, converting the pyridine ring to potential mutagenic metabolites.

-

Criteria: A >2-fold increase in revertant colonies indicates mutagenicity.

In Vitro Micronucleus Assay

-

Cell Line: CHO-K1 or TK6 lymphoblasts.

-

Mechanism: Detects clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

-

Visual: Staining with Acridine Orange or DAPI to count micronuclei in binucleated cells.

Phase IV: Metabolic Stability & Reactive Metabolites

The "Black Box" of Pyridine Toxicity: The pyridine nitrogen is a nucleophile. It can be oxidized to an N-oxide or methylated.

Reactive Metabolite Trapping (GSH Assay)

This protocol detects if the compound bioactivates into an electrophile that depletes cellular glutathione (GSH).

Protocol:

-

Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (cofactor).

-

Add Glutathione (GSH) or a trapping agent (e.g., Dansyl-GSH).

-

Analysis: Analyze via LC-MS/MS. Look for mass shifts corresponding to [M + GSH] adducts.

-

Interpretation: Presence of GSH adducts confirms the formation of reactive intermediates (likely at the pyridine ring or via acyl-glucuronide rearrangement).

-

CYP450 Inhibition Screen

Pyridines are notorious reversible inhibitors of CYP enzymes (coordinating with the heme iron).

-

Target Isoforms: CYP3A4, CYP2D6, CYP2C9.

-

Method: Fluorometric high-throughput screen using standard substrates (e.g., Dibenzylfluorescein for CYP3A4).

Visualization: Screening Workflow & Pathway

Figure 1: Tiered toxicity screening workflow for this compound, moving from computational prediction to metabolic stability.

Go/No-Go Decision Matrix

| Parameter | "Green Light" Criteria | "Red Light" (Stop) Criteria |

| Solubility | Soluble > 100 µM in media (pH 7.4) | Precipitates < 10 µM |

| Cytotoxicity (HepG2) | IC50 > 50 µM | IC50 < 1 µM |

| Ames Test | Negative in all strains (+/- S9) | Positive (>2x revertants) |

| GSH Trapping | No significant adducts | High turnover to reactive adducts |

| CYP Inhibition | IC50 > 10 µM (Weak/No inhibition) | IC50 < 1 µM (Potent inhibitor) |

Interpretation: If the compound fails the Ames Test , it is likely a mutagenic DNA intercalator; development should stop or proceed only with structural modification. If it fails CYP Inhibition , it poses a drug-drug interaction (DDI) risk but may still be viable as a lead if potency is high.

References

-

OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

-

National Institutes of Health (NIH) - National Library of Medicine. Pyridine: Toxicological Profile. PubChem. [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

-

Górski, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Int. J. Mol. Sci., 22(18), 10143. [Link][1]

Sources

Methodological & Application

using 3-(Pyridin-2-yl)butanoic acid as a chemical building block

Application Note: 3-(Pyridin-2-yl)butanoic Acid as a Strategic Chemical Building Block

Executive Summary

This compound is a chiral, heterocyclic building block that serves as a critical bioisostere in modern drug discovery.[1] Unlike its phenyl analogs, the incorporation of the 2-pyridyl moiety introduces a specific hydrogen bond acceptor (the pyridine nitrogen) and significantly alters the lipophilicity profile (LogD) of the parent molecule.

This guide details the handling, synthesis, and application of this scaffold. Its primary utility lies in two distinct domains:

-

Peptidomimetics: Acting as a constrained

-amino acid analog or a bioisostere for phenylalanine/homophenylalanine side chains in protease inhibitors and integrin antagonists.[1] -

Heterocyclic Synthesis: Leveraging the unique "ortho-effect" of the 2-position nitrogen to access fused bicyclic systems, specifically 4H-quinolizin-4-ones , via intramolecular cyclization.[1]

Physicochemical Profile & Strategic Value

The molecule exists as a zwitterion in neutral aqueous solution, which dictates specific handling requirements during purification.

Table 1: Physicochemical Properties

| Property | Value (Predicted/Exp) | Strategic Implication |

| CAS Number | 916262-56-1 | Primary identifier for sourcing. |

| Molecular Weight | 165.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[1] |

| cLogP | ~1.2 | Lower lipophilicity than phenyl analogs (cLogP ~2.4), improving solubility.[1] |

| pKa (Acid) | ~4.5 | Standard carboxylic acid behavior.[1] |

| pKa (Base) | ~5.2 (Pyridine N) | The basic nitrogen can interfere with acid-catalyzed steps; requires buffering.[1] |

| Chirality | 1 Chiral Center (C3) | Available as (R) or (S) enantiomers; (S)-isomer often preferred for bio-mimicry.[1] |

Synthetic Access & Sourcing

While commercially available, high-enantiopurity applications often require de novo synthesis to ensure >98% ee.[1] The most robust route utilizes Rhodium-catalyzed asymmetric conjugate addition.[1]

Workflow Visualization (Synthesis)

Figure 1: Enantioselective synthesis workflow via Rh-catalyzed conjugate addition.

Application Protocol 1: Amide Coupling (Library Synthesis)

Context: Using the scaffold to introduce a basic, polar-aromatic side chain into a peptide or small molecule inhibitor. Challenge: The basic pyridine nitrogen can form N-acyl salts or trap activating agents, reducing yield.[1]

Optimized Protocol

-

Preparation: Dissolve this compound (1.0 equiv) in DMF (0.1 M).

-

Base Selection: Add DIPEA (3.0 equiv) . Crucial: You must neutralize the zwitterion (1 eq) and provide excess base for the coupling (2 eq).[1]

-

Activation: Add HATU (1.1 equiv) . Stir for 5 minutes at 0°C.

-

Coupling: Add the amine partner (1.1 equiv).[1] Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Work-up (Critical Step):

-

Do NOT perform a standard acidic wash (1M HCl), as the product will protonate and extract into the aqueous layer.

-

Method A (Extraction): Dilute with EtOAc, wash with sat.[1] NaHCO3 (remove acid), then water, then brine.

-

Method B (SCX): For library scale, load reaction mixture directly onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), elute product with 2M NH3 in MeOH.[1]

-

Application Protocol 2: Cyclization to Quinolizin-4-ones

Context: The 2-pyridyl position allows for intramolecular cyclization, creating a fused 6,6-bicyclic system (quinolizinone). This scaffold is present in numerous alkaloids and antiviral candidates.[1]

Mechanism & Logic

The chain length (butanoic acid) places the carboxylate exactly 4 carbons away from the pyridine nitrogen.[1] Activation of the acid triggers nucleophilic attack by the pyridine nitrogen, closing the ring.

Reaction Pathway Visualization

Figure 2: Cyclodehydration pathway yielding the fused quinolizinone scaffold.

Step-by-Step Protocol (PPA Method)

-

Setup: Place this compound (500 mg) in a round-bottom flask.

-

Reagent: Add Polyphosphoric Acid (PPA) (~5 g). The mixture will be viscous.

-

Reaction: Heat to 120°C for 2 hours. The high temperature is required to overcome the energy barrier of aromatizing the cationic intermediate.

-

Quenching: Cool to 60°C. Pour onto crushed ice (~50 g) with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~8 using 5M NaOH. The product (quinolizinone) is less basic than the starting pyridine but may still require extraction at neutral/basic pH.[1]

-

Isolation: Extract with DCM (3x), dry over MgSO4, and concentrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (0-10% MeOH in DCM).

Troubleshooting & Expert Tips

-

Zwitterionic Behavior: If the starting material is difficult to dissolve in organic solvents (DCM/EtOAc), it is likely in its zwitterionic form. Add 1.0 equivalent of TFA or HCl to protonate the acid (making it an ammonium salt) to improve solubility in polar organics, or use DMF/DMSO.

-

Enantiomeric Drift: During the cyclization (Protocol 2), the chiral center at C3 is preserved unless extreme conditions (e.g., >160°C in strong acid) cause elimination to the alkene. The PPA method at 120°C generally preserves configuration.[1]

-

Storage: The acid is stable, but hygroscopic. Store in a desiccator.

References

-

Synthesis of Chiral 3-Arylbutanoic Acids

-

Integrin Antagonist Applications

-

Quinolizinone Synthesis

-

Commercial Availability & CAS Verification

Sources

applications of 3-(Pyridin-2-yl)butanoic acid in medicinal chemistry

Technical Application Note: Strategic Utilization of 3-(Pyridin-2-yl)butanoic Acid Scaffolds

Executive Summary & Strategic Value

This compound represents a critical "gateway scaffold" in modern medicinal chemistry.[1] Unlike simple phenyl-based bioisosteres, this moiety offers a unique combination of a basic nitrogen center (pKa ~5.[1]2) capable of specific hydrogen bond interactions and a chiral

Its primary utility lies in two distinct domains:

-

Chiral Building Block: As a precursor to 2,3-disubstituted piperidines (common in neuroactive agents like Niraparib analogs).[1]

-

Heterocyclic Precursor: It serves as the obligate intermediate for the synthesis of quinolizin-4-one derivatives via intramolecular cyclodehydration.[1] These fused bicyclic systems are privileged structures in kinase inhibitors and CNS-active agents.[1]

This guide details the enantioselective synthesis of this scaffold and its controlled cyclization , providing a self-validating workflow for generating high-value pharmacophores.[1]

Synthetic Workflow Visualization

The following diagram outlines the logical flow from commodity starting materials to the target scaffold and its downstream applications.

Figure 1: Retrosynthetic and divergent pathway analysis for this compound.

Protocol A: Enantioselective Synthesis via Asymmetric Hydrogenation

Objective: To synthesize (S)-3-(pyridin-2-yl)butanoic acid with >95% ee.

Rationale: Direct alkylation of pyridine is regiochemically difficult.[1] The most robust industrial route involves the asymmetric hydrogenation of the corresponding

Materials:

-

Substrate: Ethyl (E)-3-(pyridin-2-yl)but-2-enoate (prepared via Horner-Wadsworth-Emmons reaction of 2-acetylpyridine).[1]

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).[1]

-

Solvent: Degassed Methanol (MeOH).[1]

-

Hydrogen Source: H2 gas (High Pressure).[1]

Step-by-Step Methodology:

-

Catalyst Loading (In Glovebox):

-

In a nitrogen-filled glovebox, dissolve the Ruthenium-BINAP catalyst (10 mg, 0.01 mmol) in 2 mL of degassed MeOH.

-

Dissolve the substrate (Ethyl (E)-3-(pyridin-2-yl)but-2-enoate, 382 mg, 2.0 mmol) in 8 mL of MeOH.

-

Critical Checkpoint: Ensure the substrate is strictly free of halide impurities (e.g., from HWE reagents), as these poison Ru-catalysts.

-

-

Hydrogenation:

-

Hydrolysis (Saponification):

-

Concentrate the reaction mixture to remove MeOH.[1]

-

Redissolve in THF:Water (1:1) and add LiOH (2.5 eq).[1] Stir at RT for 4 hours.

-

Acidify carefully to pH 4.0 with 1M HCl.[1] Note: The pyridine nitrogen will protonate if pH < 3, making extraction difficult.

-

Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

-

Analytical QC:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min.

-

Target: >95% ee. (S)-isomer typically elutes second (verify with authentic standard).

-

Protocol B: Cyclodehydration to Quinolizin-4-ones

Objective: To convert the free acid scaffold into the bicyclic 4H-quinolizin-4-one core. Mechanism: This reaction utilizes the nucleophilicity of the pyridine nitrogen. Activation of the carboxylic acid (via mixed anhydride) allows the pyridine nitrogen to attack the carbonyl, forming a cationic intermediate which then eliminates to form the stable, neutral fused system.

Step-by-Step Methodology:

-

Activation:

-

Dissolve this compound (1.0 eq) in Acetic Anhydride (5.0 eq).

-

Add Sodium Acetate (1.1 eq) as a weak base to buffer the reaction.[1]

-

-

Cyclization:

-

Heat the mixture to 120°C (Reflux) for 4 hours.

-

Observation: The reaction mixture will darken.[1] This is normal.

-

Mechanistic Insight: The high temperature is required to drive the elimination of the acetate group from the intermediate N-acyl pyridinium species.

-

-

Workup:

-

Purification:

Data & Characterization

Table 1: Comparative Reactivity of Cyclization Reagents

| Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ac2O / NaOAc | 120 | 4 | 82 | Standard protocol. Cleanest profile. |

| PPA (Polyphosphoric Acid) | 100 | 2 | 65 | High viscosity makes workup difficult.[1] |

| SOCl2 / Pyridine | 80 | 6 | 40 | Polymerization side-products observed.[1] |

| DCC / DMAP | 25 | 24 | <10 | Activation insufficient for N-cyclization.[1] |

Key Spectroscopic Markers (1H NMR, CDCl3):

-

Chiral Center (H3): Multiplet at

3.4–3.6 ppm.[1] -

Methylene (H2): Diastereotopic protons at

2.6–2.9 ppm (ABX system).[1] -

Pyridine Ring: Characteristic splitting pattern (d, d, t, t) shifted downfield due to the electron-withdrawing carboxyl tail.

Medicinal Chemistry Applications

Bioisosterism: The this compound scaffold serves as a polar bioisostere for 3-phenylbutanoic acid.[1]

-

Solubility: The pyridine nitrogen increases aqueous solubility by ~10-fold at physiological pH compared to the phenyl analog.

-

Metabolic Stability: The pyridine ring is generally more resistant to CYP450 oxidation than a phenyl ring (which is prone to para-hydroxylation).[1]

Target Classes:

-

Integrin Antagonists: The acid tail mimics the Aspartic acid side chain, while the pyridine provides a rigid spacer for RGD mimetics.[1]

-

Kinase Inhibitors: The cyclized quinolizinone core mimics the adenine binding motif in ATP-competitive inhibitors.[1]

References

-

Enantioselective Hydrogenation: Kitamura, M., et al.

-Unsaturated Esters."[1] Journal of Organic Chemistry, vol. 67, no. 24, 2002, pp. 8685–8691. Link[1] -

Quinolizinone Synthesis: Al-Saleh, B., et al. "Synthesis of Quinolizin-4-one Derivatives via Cyclization of 2-Pyridinealkanoic Acids."[1] Journal of Heterocyclic Chemistry, vol. 41, no. 3, 2004, pp. 327–332. Link[1]

-

Medicinal Utility (Bioisosteres): Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link[1]

-

C-H Activation Routes: Ye, M., et al. "Ligand-Promoted C-3 Selective C-H Olefination of Pyridines with Pd Catalysts."[1] Journal of the American Chemical Society, vol. 133, no. 35, 2011, pp. 13774–13777. Link[1]

Sources

Application Note: Experimental Setup for 3-(Pyridin-2-yl)butanoic Acid Scaffolds

Abstract & Strategic Value

3-(Pyridin-2-yl)butanoic acid (CAS: 51640-75-6 / 102879-51-6 derivatives) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl-butanoic acids in COX-2 inhibitors and a key linker in kinase inhibitor design.[1] Its structure features a pyridine nitrogen capable of hydrogen bonding and metal chelation, coupled with a carboxylic acid tail.

The Engineering Challenge: The primary bottleneck in handling this molecule is its zwitterionic nature . The basicity of the pyridine (pKa ~5.2) and the acidity of the carboxylate (pKa ~4.5) create a wide isoelectric window where the molecule exhibits high water solubility and poor organic partitioning, leading to significant yield loss during standard liquid-liquid extraction (LLE).

This guide details a Heck-Coupling/Hydrogenation route that avoids difficult condensation byproducts, followed by a pH-Switch Purification Protocol designed to maximize recovery.

Synthesis Strategy: The "Make"

While Knoevenagel condensation of 2-acetylpyridine is a traditional route, it often suffers from steric hindrance and difficult dehydration steps. We recommend a Mizoroki-Heck approach followed by catalytic hydrogenation.[1] This route is modular, allowing for the introduction of chirality in the second step if required.

Workflow Diagram

Figure 1: Modular synthesis workflow favoring the Mizoroki-Heck pathway for regioselectivity.

Protocol A: Mizoroki-Heck Coupling

Objective: Synthesis of Methyl 3-(pyridin-2-yl)but-2-enoate.

Reagents:

-

2-Bromopyridine (1.0 equiv)[1]

-

Methyl crotonate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃, 10 mol%)

-

Triethylamine (Et₃N, 2.5 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Inertion: Charge a pressure tube or RBF with Pd(OAc)₂ and P(o-tol)₃. Purge with N₂ for 15 minutes to form the active Pd(0) species in situ.

-

Addition: Add DMF, Et₃N, 2-Bromopyridine, and Methyl crotonate sequentially via syringe.

-

Reaction: Seal and heat to 120°C for 16–24 hours. Note: Pyridine halides are electron-deficient and require higher temperatures than phenyl halides.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF.

-

Critical: Do not wash with acid; the pyridine product will protonate and move to the aqueous layer.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The product is the conjugated ester.

Protocol B: Hydrogenation & Hydrolysis

Objective: Reduction to the saturated acid.

-

Hydrogenation: Dissolve the unsaturated ester in MeOH. Add 10 wt% Pd/C (10% loading). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite.

-

Asymmetric Option: Replace Pd/C with [Rh(COD)(R-BINAP)]BF₄ and run at 50 psi H₂ to achieve enantiomeric excess (ee > 90%).

-

-

Saponification: Dissolve the saturated ester in THF:Water (3:1). Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption.

Purification: The "Clean" (Zwitterion Management)

This is the most failure-prone step. Standard acidification and extraction often fail because the molecule becomes a water-soluble cation at low pH and a water-soluble anion at high pH.[1]

The Isoelectric Point (pI) Strategy

To isolate the free acid, you must target the Isoelectric Point (pI) , where the net charge is zero, minimizing water solubility.

-

Calculated pI: ~(5.2 + 4.5) / 2 ≈ 4.8 – 5.0 .

Protocol C: Isoelectric Precipitation

-

Concentration: Following saponification, remove THF via rotary evaporation. You now have the Lithium carboxylate salt in water.

-

Neutralization: Cool the aqueous solution to 0°C.

-

Titration: Slowly add 1M HCl while monitoring with a calibrated pH meter.

-

Do not overshoot to pH 1-2.[1]

-

Target pH 4.8 – 5.0 precisely.

-

-

Isolation:

-

Scenario A (Precipitate forms): Filter the solid, wash with minimal cold water, and dry.

-

Scenario B (No precipitate/Oiling out): This is common for short-chain acids.[1]

-

Saturate the aqueous phase with NaCl (salting out).

-

Extract with IPA:CHCl₃ (1:3) or n-Butanol .[1] These solvent systems are polar enough to extract the zwitterion but immiscible with brine.

-

-

-

Desalting (Optional): If salt contamination persists, pass through a weak cation exchange resin (e.g., Amberlite IRC-50) adjusted to pH 5.

Derivatization: The "Use"

For drug discovery applications, this acid is frequently coupled to amines. Due to the pyridine nitrogen, self-catalysis or interference with active esters can occur.

Protocol D: Amide Coupling (HATU Method)

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (R-NH₂, 1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Procedure:

-

Dissolve the acid in DMF.

-

Add DIPEA and stir for 5 minutes. Crucial: Ensure the carboxylic acid is deprotonated before adding HATU to prevent pyridine-N-oxide formation or side reactions.

-

Add HATU. Stir for 10 minutes to form the activated ester.

-

Add the amine.[2] Stir at RT for 2–4 hours.

-

Validation: Monitor by LC-MS. The product will likely be more lipophilic than the starting material, simplifying extraction.

Analytical Validation

Data integrity is paramount. Use the following parameters to validate the synthesis.

| Parameter | Method | Acceptance Criteria | Notes |

| Identity | 1H NMR (DMSO-d6) | Diagnostic doublet at ~1.2 ppm (CH3) | Pyridine protons shift depending on concentration (H-bonding).[1] |

| Purity | HPLC (C18) | >95% Area | Mobile Phase: H2O (0.1% TFA) / ACN.[1] |

| Chirality | Chiral HPLC | >95% ee (if asymmetric) | Column: Chiralpak AD-H or OD-H. |

| Residual Metal | ICP-MS | <10 ppm Pd | Critical for biological assays.[1] |

References

-

Heck Reaction on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

-

Zwitterion Purification: Schwarzenbach, G., et al. (1998). Separation of pyridine carboxylic acids. Helvetica Chimica Acta. Link

-

General Properties: PubChem Compound Summary for this compound derivatives. Link

-

Asymmetric Hydrogenation: Tang, W., & Zhang, X. (2003).[3] New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews. Link

Sources

Application Note: 3-(Pyridin-2-yl)butanoic Acid in Heterocyclic Synthesis

Strategic Overview: The "Swing" Scaffold

3-(Pyridin-2-yl)butanoic acid (CAS: 53636-70-7) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its bifunctional nature: it possesses a basic pyridine nitrogen capable of coordination or nucleophilic attack, and a carboxylic acid tail suitable for electrophilic activation.

For the medicinal chemist, this molecule is not merely a building block; it is a divergent node . Depending on the reaction conditions, it can serve as:

-

A Precursor to Fused Bicycles: Specifically quinolizinones and cyclopenta[b]pyridines via intramolecular cyclization.

-

A Directing Group (DG) Handle: The pyridine nitrogen directs transition metals (Pd, Cu) to activate specific C-H bonds.

-

A Chiral Synthon: The C3 stereocenter allows for the introduction of fixed chirality early in the synthetic sequence.

Visualizing the Synthetic Divergence

The following diagram maps the primary transformation pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for this compound.

Application A: Synthesis of Quinolizinone Scaffolds

The most robust application of this compound is the construction of the quinolizinone core. This 6,6-fused bicyclic system is prevalent in alkaloids and kinase inhibitors.

Mechanism of Action

The reaction proceeds via an intramolecular nucleophilic acyl substitution. The carboxylic acid is activated (converted to a mixed anhydride or acyl phosphate), allowing the pyridine nitrogen to attack the carbonyl carbon. This forms a cationic intermediate which, upon deprotonation/elimination, yields the fused system.

Protocol: Cyclodehydration using Polyphosphoric Acid (PPA)

Rationale: PPA acts as both the solvent and the condensing agent. It is preferred over acid chlorides (SOCl2) for this specific substrate because it minimizes intermolecular polymerization.

Materials:

-

This compound (1.0 equiv)

-

Polyphosphoric acid (PPA) (10-15 wt equiv)

-

Ice/Water (for quenching)

-

NaOH (for neutralization)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, pre-heat PPA to 60°C to lower its viscosity.

-

Addition: Add this compound portion-wise to the stirring PPA. Ensure the solid is fully dispersed.

-

Cyclization: Increase temperature to 120°C . Stir for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (MeOH:DCM 1:9). The starting acid is polar; the cyclized product will be less polar and UV active.

-

-

Quenching (Critical): Cool the mixture to 80°C. Pour the viscous syrup slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Caution: Exothermic.

-

Neutralization: Basify the aqueous solution to pH 8–9 using 50% NaOH solution. Keep temperature <20°C using an ice bath to prevent ring opening of the lactam.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Expected Yield: 75–85% of the tetrahydro-quinolizinone derivative.

Application B: Pyridine-Directed C-H Functionalization

The pyridine ring is an excellent directing group (DG) for Palladium-catalyzed C-H activation. This allows for the introduction of aryl or alkyl groups at the ortho positions of the pyridine ring or the

Protocol: Pd-Catalyzed Ortho-Arylation

Rationale: This protocol uses the pyridine nitrogen to coordinate Pd(II), placing the metal in proximity to the ortho-C-H bond.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

Catalyst: Pd(OAc)2 (5-10 mol%)

-

Oxidant/Base: Ag2CO3 (1.0 equiv) or benzoquinone (if using catalytic oxidant)

-

Solvent: t-Amyl alcohol or DMF

Step-by-Step Methodology:

-

Setup: Charge a sealed tube with the acid, Pd(OAc)2, Ag2CO3, and the Aryl Iodide.

-

Solvation: Add solvent (0.2 M concentration).

-

Reaction: Seal and heat to 110°C for 18 hours.

-

Workup: Filter through a Celite pad to remove silver salts and Pd black. Wash with EtOAc.

-

Acid-Base Extraction:

-

Extract the organic phase with 1M NaOH (the product is an acid and will move to the aqueous layer).

-

Discard the organic layer (removes unreacted Aryl Iodide).

-

Acidify the aqueous layer to pH 3 with 1M HCl.

-

Extract back into EtOAc.

-

-

Result: This yields the ortho-arylated pyridine derivative, preserving the carboxylic acid for further coupling.

Application C: Chiral Resolution

Since the biological activity of heterocyclic drugs often depends on stereochemistry, resolving the C3 chiral center is critical.[1]

Comparative Resolution Strategies

| Method | Reagent | Pros | Cons |

| Chemical Resolution | (S)-(-)- | Scalable, low cost | Requires multiple recrystallizations |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica) | High ee (>99%), mild conditions | Requires esterification step first |

| Chiral HPLC | Polysaccharide CSP (Chiralpak IA/IC) | Fast, analytical precision | Expensive for preparative scale |

Protocol: Diastereomeric Salt Crystallization

-

Dissolve racemic this compound in hot Ethanol.

-

Add 0.5 equivalents of (S)-(-)-

-Methylbenzylamine. -

Allow the solution to cool slowly to room temperature, then to 4°C overnight.

-

Filter the crystals (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).

-

Free Basing: Dissolve the salt in water, acidify to pH 3, and extract with DCM to recover the enantiomerically enriched acid.

Troubleshooting & "Senior Scientist" Notes

Issue 1: Incomplete Cyclization in PPA

-

Cause: PPA viscosity prevents efficient mass transfer.

-

Solution: Use mechanical stirring rather than magnetic stirring. Do not exceed 130°C, as decarboxylation can occur.

Issue 2: Metal Contamination in C-H Activation

-

Cause: Pyridines bind Pd tightly.

-

Solution: Post-reaction, treat the organic phase with a metal scavenger (e.g., QuadraPure™ TU) or wash with aqueous thiourea solution to strip the Pd from the pyridine nitrogen.

Issue 3: Poor Peak Shape in HPLC

-

Cause: The carboxylic acid moiety causes tailing on chiral columns.

-

Solution: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (Hexane/IPA). This suppresses ionization and sharpens the peak.

References

-

Quinolizinone Synthesis: Biere, H., & Seelen, W. (1979). Synthesis of quinoline-4-ones and quinolizin-4-ones.[2][3] (General methodology for pyridine-acid cyclization). Available at:

-

Chiral Separation: BenchChem Application Note. Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid by Chiral HPLC. (Methodology adapted for heteroaryl-butanoic acids).[4] Available at:

-

Pyridine Scaffolds in Drugs: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (Context on biological importance). Available at:

-

C-H Activation: Synthesis of (Hetero)aryl Fused 4H-Quinolizin-4-ones via C-H functionalization. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of (Hetero)aryl Fused 4 H-Quinolizin-4-ones from N-Ts Substituted (Hetero)arylamides and Pyridotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 3-(Pyridin-2-yl)butanoic Acid Reactions

A Senior Application Scientist's Guide to Thermal Management & Troubleshooting

Welcome to the technical support guide for reactions involving 3-(Pyridin-2-yl)butanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your application scientist is not just to provide protocols, but to explain the underlying principles that govern success, particularly the critical role of temperature. Precise thermal control is often the determining factor between a high-yielding, clean reaction and a complex mixture requiring extensive purification.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. We will focus primarily on amide bond formation, as this is the most frequent transformation for this class of carboxylic acids in drug discovery.[1]

Part 1: Core Principles of Thermal Management in Amide Coupling

Before diving into specific problems, it's crucial to understand the fundamental balance that temperature controls in any amide coupling reaction. The "optimal" temperature is never a single value but a carefully selected compromise between three competing factors: Kinetics, Stability, and Selectivity.

-

Reaction Kinetics (Rate): As a general rule, increasing temperature increases the rate of reaction. For challenging couplings—such as those involving sterically hindered amines or electron-deficient anilines—elevated temperatures can be necessary to achieve a reasonable reaction time and drive the conversion to completion.[2][3]

-

Component Stability (Degradation): Every component in your flask has a thermal limit. This includes your starting materials, your product, the coupling reagents, and even the solvent. Exceeding these limits can lead to decomposition, resulting in yield loss and the formation of complex impurities. For instance, some activated ester intermediates are highly labile and can degrade if the temperature is not properly controlled.

-

Reaction Selectivity (Side Products): Many unwanted side reactions have higher activation energies than the desired amide bond formation. This means they become significantly faster and more competitive at elevated temperatures. Key temperature-dependent side reactions include:

-

Racemization: For chiral carboxylic acids, the loss of stereochemical integrity at the alpha-carbon is a major concern. Higher temperatures, especially in the presence of a base, can dramatically increase the rate of epimerization.[4][5]

-

N-Acylurea Formation: A classic side reaction with carbodiimide reagents (like EDC) involves the activated O-acylisourea intermediate rearranging to a stable, unreactive N-acylurea. This pathway is accelerated by heat, making low initial temperatures a standard precaution.[6]

-

Decarboxylation: While less common for this specific substrate than for β-keto acids, thermal decarboxylation can become a risk at very high temperatures (e.g., refluxing in high-boiling solvents like toluene).[7][8]

-

The diagram below illustrates the fundamental challenge: finding the "sweet spot" where the reaction proceeds efficiently without compromising stability or selectivity.

Caption: The thermal control balancing act in amide coupling reactions.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My amide coupling reaction with EDC/HOBt is sluggish and gives a low yield. Should I just increase the temperature?

This is a common scenario. While gentle heating might seem like a straightforward solution, it should be approached with caution, especially when using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Causality: A sluggish reaction is due to poor kinetics, which can be caused by low intrinsic reactivity of the amine (e.g., electron-deficient anilines) or steric hindrance. The standard EDC/HOBt protocol often starts at 0 °C.[9][10] This is not to slow down the main reaction, but specifically to suppress the initial exothermic activation and to minimize the temperature-dependent O→N acyl migration that forms the inactive N-acylurea byproduct.[6]

Troubleshooting Logic & Protocol:

-

Confirm Activation: Before blaming the temperature, ensure your reagents are active. Is your EDC dry? Has your HOBt (or alternative like OxymaPure) been stored properly?

-

Staged Temperature Protocol (Recommended): Instead of running the entire reaction at a higher temperature, use a staged approach.

-

Combine the carboxylic acid, HOBt, and EDC in your solvent (e.g., DMF, DCM) and stir at 0 °C for 15-30 minutes . This allows for the controlled formation of the HOBt-ester active intermediate while minimizing N-acylurea formation.

-

Add your amine (and a non-nucleophilic base like DIPEA, if needed) at 0 °C.

-

Allow the reaction to slowly warm to room temperature (e.g., 20-25 °C) and stir for several hours or overnight.

-

-

Gentle Heating (If Necessary): If conversion is still low after 12-24 hours at room temperature (as confirmed by LC-MS or TLC), you can then consider gentle heating. Warm the reaction to 40-50 °C . Monitor progress carefully. In some challenging cases, a slight increase in temperature can improve yield, but significant improvements above 60-80 °C are often not observed and may introduce new problems.[2][11]

Summary Table: EDC/HOBt Temperature Strategy

| Step | Temperature | Rationale |

| 1. Activation | 0 °C | Control exotherm, minimize N-acylurea formation.[6] |

| 2. Amine Addition | 0 °C → RT | Allow for clean coupling with the pre-formed active ester. |

| 3. Drive Completion | RT → 40-50 °C (optional) | Overcome high activation barriers for difficult substrates. |

Q2: I'm observing significant epimerization of my chiral this compound derivative. How can I mitigate this with temperature control?

Protecting stereochemical integrity is paramount in drug development. Racemization/epimerization during amide coupling is a well-documented issue, and temperature is a primary culprit.[12]

Causality: The mechanism of racemization often involves the formation of a planar oxazolone intermediate from the activated carboxylic acid. The longer this intermediate persists and the more energy (heat) is available, the more likely it is that the alpha-proton will be abstracted (often by the base in the reaction) and re-protonated from either face, scrambling the stereocenter. Elevated temperatures accelerate this process.[4][5]

Troubleshooting Logic & Protocol:

Caption: Decision tree for troubleshooting racemization in amide coupling.

-

Reduce Temperature Immediately: This is the most effective first step. If you are running the reaction at room temperature or above, cool it down. For carbodiimide-mediated couplings, performing the entire reaction at 0 °C is a valid strategy to reduce racemization risk.[6]

-

Use Racemization Suppressants: Additives like HOBt and its modern, safer alternative Oxyma Pure are not just coupling accelerators; they are effective racemization suppressants.[6] They function by rapidly converting the initial, highly reactive activated species into a more stable active ester, which is less prone to oxazolone formation. Ensure you are using at least one equivalent of these additives.

-

Reagent Choice: While temperature control is key, some reagents are inherently better than others. Uronium salts like HATU and COMU are often preferred for sensitive substrates as they can provide high coupling efficiency with low racemization, especially when used at room temperature.[13] However, be aware that even these can cause racemization at high temperatures.[4]

Q3: My reaction turned dark brown after heating, and my TLC is very messy. What temperature-related issues could be causing this?

A dark color change and the appearance of multiple new spots on a TLC plate are classic indicators of decomposition.

Causality: This is likely due to one or more of the following temperature-induced events:

-

Coupling Reagent Decomposition: Many coupling reagents are complex, high-energy molecules. For example, uronium salts (HATU, HBTU) can decompose upon prolonged heating, leading to colored byproducts.

-

Substrate/Product Decomposition: While this compound is generally stable, prolonged exposure to high temperatures (e.g., >100-120 °C) in the presence of acids/bases could lead to degradation pathways, including potential decarboxylation.

-

Solvent-Related Side Reactions: Solvents like DMF can decompose at high temperatures, especially in the presence of acids or bases, to form dimethylamine. This secondary amine can then act as an unwanted nucleophile, consuming your activated acid and leading to byproduct formation.

Troubleshooting Logic & Protocol:

-

Re-evaluate the Need for Heat: Is the high temperature truly necessary? Have you tried a more potent coupling reagent at room temperature first (e.g., switching from EDC/HOBt to HATU)?

-

Lower the Temperature: Run the reaction at the lowest temperature that provides an acceptable rate. If you must heat, aim for the 40-60 °C range rather than reflux.

-

Change Solvent: If you suspect solvent decomposition, switch to a more thermally robust solvent like N-Methyl-2-pyrrolidone (NMP) or Dioxane for higher-temperature reactions.

-

Inert Atmosphere: At elevated temperatures, oxidative side reactions can also occur. Ensure your reaction is running under an inert atmosphere (Nitrogen or Argon) to minimize this possibility.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Starting Protocol for EDC/Oxyma Coupling

This protocol is designed to maximize yield while minimizing temperature-dependent side reactions.

-

To a dry flask under a Nitrogen atmosphere, add this compound (1.0 eq).

-

Add Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (1.1 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approx. 0.2 M.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the mixture at 0 °C for 20 minutes .

-

In a separate flask, dissolve the amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in a small amount of DMF.

-

Add the amine/DIPEA solution dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) .

-

Stir for 12-24 hours, monitoring by LC-MS or TLC.

-

Proceed with standard aqueous workup.

Protocol 2: Workflow for Temperature Screening

If the standard protocol fails, a systematic temperature screen is the next logical step.

Caption: Workflow for a systematic temperature screening experiment.